molecular formula C14H10O3 B11880780 2-Ethylnaphtho[2,3-b]furan-4,9-dione CAS No. 18633-71-1

2-Ethylnaphtho[2,3-b]furan-4,9-dione

Cat. No.: B11880780
CAS No.: 18633-71-1
M. Wt: 226.23 g/mol
InChI Key: QORFLTDEUGKOSZ-UHFFFAOYSA-N
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Description

2-Ethylnaphtho[2,3-b]furan-4,9-dione is a chemical compound that belongs to the class of naphthofurandiones. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an ethyl group attached to the naphthalene ring. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones, including 2-ethylnaphtho[2,3-b]furan-4,9-dione, involves a visible-light-mediated [3+2] cycloaddition reaction. This reaction is performed under environmentally friendly conditions and shows excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphthofurandiones .

Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes such as the palladium-catalyzed reverse hydrogenolysis. This method is advantageous due to its waste-free approach and the use of commercially available catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Brominated naphthofurandiones.

Scientific Research Applications

2-Ethylnaphtho[2,3-b]furan-4,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylnaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing cytotoxic effects in cancer cells . The exact pathways and molecular targets are still under investigation, but its ability to induce oxidative stress and apoptosis in cells is well-documented.

Comparison with Similar Compounds

    Naphtho[2,3-b]furan-4,9-dione: The parent compound without the ethyl group.

    2-Methylnaphtho[2,3-b]furan-4,9-dione: A similar compound with a methyl group instead of an ethyl group.

    2-Phenylnaphtho[2,3-b]furan-4,9-dione: A compound with a phenyl group attached to the naphthalene ring.

Comparison: 2-Ethylnaphtho[2,3-b]furan-4,9-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .

Properties

CAS No.

18633-71-1

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-ethylbenzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O3/c1-2-8-7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17-8/h3-7H,2H2,1H3

InChI Key

QORFLTDEUGKOSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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